molecular formula C15H22N4O2 B2511017 N1-(3,5-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920375-81-1

N1-(3,5-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2511017
CAS No.: 920375-81-1
M. Wt: 290.367
InChI Key: ZTBBZDIHRVZNEA-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.367. The purity is usually 95%.
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Scientific Research Applications

Behavioral Pharmacology and CNS Disorders

Research on similar compounds, such as AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, suggests potential applications in treating anxiety and affective disorders. These compounds have demonstrated anxiolytic and antidepressant efficacy in various animal models, indicating a utility for antagonists in this category for both anxiety and depressive disorders (Hudzik et al., 2003).

Versatility in Medicinal Chemistry

The N-phenylpiperazine subunit, closely related to the chemical structure of interest, is highlighted for its versatility in medicinal chemistry, particularly in the treatment of CNS disorders. These derivatives have reached late-stage clinical trials, underscoring the "druglikeness" of this scaffold and suggesting a broad potential application spectrum for compounds incorporating this moiety (Maia, Tesch, & Fraga, 2012).

DNA Binding and Cellular Protection

Compounds like Hoechst 33258, which share structural similarities with the compound of interest, particularly in the incorporation of N-methylpiperazine, are known to bind strongly to the minor groove of double-stranded B-DNA. This indicates potential applications in cellular biology, including as fluorescent DNA stains for chromosome and nuclear staining, and suggests roles in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Antituberculosis Activity

Organotin complexes, incorporating structural elements similar to those in the compound of interest, have shown significant antituberculosis activity. This suggests that compounds with similar structural features may have potential applications in developing new antituberculosis agents, highlighting the importance of structural diversity and the ligand environment in determining biological activity (Iqbal, Ali, & Shahzadi, 2015).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-11-8-12(2)10-13(9-11)16-14(20)15(21)17-19-6-4-18(3)5-7-19/h8-10H,4-7H2,1-3H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBBZDIHRVZNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NN2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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